molecular formula C19H22N4O3S B4570384 methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate

methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate

Cat. No.: B4570384
M. Wt: 386.5 g/mol
InChI Key: LJDVGCGSSPEHPB-MDWZMJQESA-N
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Description

Methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14126175 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate and similar compounds has been achieved through various chemical reactions. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized using ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the compound's potential for generating a range of structurally diverse molecules (L. Minga, 2005).

Fungicidal and Plant Growth Regulation Activities

  • Preliminary bioassays have indicated that similar compounds synthesized using the chemical structure of this compound exhibit fungicidal and plant growth regulation activities. This suggests a potential application in agricultural science and crop protection (L. Minga, 2005).

Diverse Heterocyclic Ring Synthesis

  • The compound's derivatives have been used to afford various heterocyclic rings such as 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide, ethyl 5-amino-3-(methylthio)-1-(substituted carbamothioyl)-1H-pyrazole-4-carboxylate, and others. These derivatives highlight the compound's versatility in synthesizing a range of heterocyclic structures, which are important in pharmaceuticals and materials science (A. Aly et al., 2018).

Cytotoxicity Against Cancer Cells

  • Some derivatives of this compound, specifically 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential application in cancer research and therapy (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Application in Synthesis of Polyfunctional Heterocyclic Systems

  • Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a similar compound, has been used as a versatile synthon for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and isoxazoles. These applications are crucial in the field of organic and medicinal chemistry (Lucija Pizzioli et al., 1998).

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]amino]-5-propylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-5-7-15-9-16(19(25)26-4)18(27-15)22-17(24)13(10-20)8-14-11-21-23(6-2)12(14)3/h8-9,11H,5-7H2,1-4H3,(H,22,24)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDVGCGSSPEHPB-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C(=CC2=C(N(N=C2)CC)C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(S1)NC(=O)/C(=C/C2=C(N(N=C2)CC)C)/C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 3
methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-{[2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.